molecular formula C18H16N2O B277901 3-methyl-N-(2-methylquinolin-5-yl)benzamide

3-methyl-N-(2-methylquinolin-5-yl)benzamide

Cat. No. B277901
M. Wt: 276.3 g/mol
InChI Key: QENNROQLRNGGAM-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylquinolin-5-yl)benzamide is a chemical compound with a molecular formula of C20H18N2O. It is a synthetic compound that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of protein kinases. Protein kinases are enzymes that transfer a phosphate group from ATP to a protein substrate, thereby regulating cellular processes. 3-methyl-N-(2-methylquinolin-5-yl)benzamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme, preventing the transfer of the phosphate group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methylquinolin-5-yl)benzamide are dependent on the specific protein kinase that is inhibited. It has been shown to inhibit the activity of various protein kinases, including JNK1, JNK2, and JNK3. Inhibition of these protein kinases can lead to changes in cellular processes such as cell division, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its specificity for protein kinases. It has been shown to selectively inhibit the activity of certain protein kinases, allowing researchers to study the specific functions of these enzymes. One limitation is that the compound may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research on 3-methyl-N-(2-methylquinolin-5-yl)benzamide. One direction is to study the compound's effects on specific protein kinases and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of the compound in diseases such as cancer, where protein kinases play a critical role in tumor growth and progression. Additionally, further research is needed to optimize the synthesis method for 3-methyl-N-(2-methylquinolin-5-yl)benzamide, potentially leading to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 3-methyl-N-(2-methylquinolin-5-yl)benzamide involves a multi-step process. The first step involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride. The second step involves the reaction of 2-methylquinoline-5-carbonyl chloride with 3-amino-N-methylbenzamide in the presence of a base to form 3-methyl-N-(2-methylquinolin-5-yl)benzamide.

Scientific Research Applications

3-methyl-N-(2-methylquinolin-5-yl)benzamide is used in scientific research for various purposes. It is primarily used as a tool compound to study the biological functions of protein kinases. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to changes in cellular processes such as cell division, differentiation, and apoptosis.

properties

Product Name

3-methyl-N-(2-methylquinolin-5-yl)benzamide

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-methyl-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-5-3-6-14(11-12)18(21)20-17-8-4-7-16-15(17)10-9-13(2)19-16/h3-11H,1-2H3,(H,20,21)

InChI Key

QENNROQLRNGGAM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C

Origin of Product

United States

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